molecular formula C9H10N2 B6166736 1-cyclobutyl-5-ethynyl-1H-pyrazole CAS No. 2281667-99-8

1-cyclobutyl-5-ethynyl-1H-pyrazole

Cat. No.: B6166736
CAS No.: 2281667-99-8
M. Wt: 146.2
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Description

1-cyclobutyl-5-ethynyl-1H-pyrazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a pyrazole ring, a privileged scaffold in pharmaceuticals, substituted with a cyclobutyl group and a terminal ethynyl moiety. The ethynyl group is particularly valuable for click chemistry, allowing for efficient, selective conjugation to create more complex molecules for screening and development. Pyrazole derivatives are extensively researched for their diverse biological activities. They are prominent in the development of kinase inhibitors, which are crucial for targeting various cancers, inflammatory diseases, and neurodegenerative disorders. Furthermore, specific pyrazole compounds have demonstrated notable antioxidant and antiproliferative effects in biological studies, including the inhibition of reactive oxygen species (ROS) production and cellular proliferation in cancer cell lines. This combination of features makes this compound a versatile intermediate for researchers constructing novel compounds for pharmacological evaluation, particularly in oncology and inflammation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2281667-99-8

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In this approach, the alkynone (e.g., RC≡C-C(O)R') reacts with cyclobutyl hydrazine under basic conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclization and dehydration. Key parameters include:

  • Base selection : Potassium tert-butoxide in THF facilitates deprotonation and enhances nucleophilicity.

  • Temperature : Reactions are typically conducted at reflux (80–100°C) to drive cyclization.

  • Solvent : Technical-grade THF with trace water (0.2%) improves yield by stabilizing intermediates.

For example, the synthesis of 3-methyl-5-phenyl-1H-pyrazole from ethyl 3-phenylpropiolate and methylhydrazine achieved a 53% yield after column chromatography. Adapting this protocol, substituting methylhydrazine with cyclobutyl hydrazine and using ethynyl-containing alkynones could yield the target compound.

N-Alkylation of 5-Ethynyl-1H-Pyrazole

Post-synthetic modification of pre-formed 5-ethynyl-1H-pyrazole via N-alkylation offers a modular pathway to install the cyclobutyl group. This method avoids the challenges of regioselective cyclocondensation.

Deprotonation and Alkylation Conditions

1H-Pyrazole’s acidity (pKa ≈ 17) necessitates strong bases for deprotonation. Grignard reagents (e.g., iPrMgCl) effectively generate the pyrazolide anion, which reacts with cyclobutyl electrophiles (e.g., cyclobutyl bromide).

  • Base : iPrMgCl in THF at −20°C to 0°C.

  • Electrophile : Cyclobutyl bromide (1.2 equiv) ensures complete substitution.

  • Workup : Aqueous quench and silica gel chromatography (hexane/ethyl acetate) isolate the product.

In a patent example, N-substituted pyrazole-5-carboxylates were synthesized via Grignard-mediated alkylation with yields exceeding 70%. Applying these conditions to 5-ethynyl-1H-pyrazole could yield the desired N-cyclobutyl derivative.

Sonogashira Coupling for Ethynyl Group Introduction

For pyrazoles pre-functionalized with a halogen at C5, palladium-catalyzed Sonogashira coupling provides a reliable method to install the ethynyl group. This approach is ideal for late-stage functionalization.

Coupling Protocol and Optimization

A representative procedure from Ambeed.com involves:

  • Substrate : 1-Cyclobutyl-5-bromo-1H-pyrazole.

  • Catalyst : CuI (10 mol%) and Pd(PPh₃)₄ (5 mol%).

  • Ligand : D-Proline enhances catalytic efficiency.

  • Solvent : DMSO at 100°C under nitrogen.

  • Acetylene source : Trimethylsilylacetylene, followed by desilylation with K₂CO₃/MeOH.

In a similar reaction, tert-butyl 2-nitro-4-(1H-pyrazol-1-yl)benzoate was synthesized in 40% yield using CuI/D-proline. Optimizing this protocol for 1-cyclobutyl-5-bromo-1H-pyrazole could achieve efficient ethynylation.

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesLimitations
Cyclocondensation40–60%Single-step synthesisRequires specialized alkynones
N-Alkylation60–75%Modular functionalizationSensitive to moisture/oxygen
Sonogashira Coupling50–70%Late-stage diversificationRequires halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-cyclobutyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Binding

Pyrazole derivatives exhibit bioactivity modulated by substituent type and position:

  • This compound demonstrates antibacterial and antifungal activities .
  • Amide derivatives of 3-(1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl)propanoic acids (): The pyridazinyl and phenyl groups enhance analgesic activity, comparable to aspirin, likely through COX inhibition .
  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (): The methoxy group donates electrons, increasing aromatic reactivity, while the bromoethyl moiety allows further functionalization .

Key Insight : The cyclobutyl group in 1-cyclobutyl-5-ethynyl-1H-pyrazole may offer a balance between steric bulk and conformational flexibility, distinct from tert-butyl or phenyl substituents. The ethynyl group’s linear geometry could facilitate unique binding interactions compared to bulkier or electron-donating groups.

Electronic and Structural Properties

Compound Name Substituents Electronic Effects Structural Features
This compound Cyclobutyl (1), Ethynyl (5) Ethynyl: Strong electron-withdrawing Rigid, planar due to sp-hybridized C≡C
5-Amino-1-phenyl-1H-pyrazole Phenyl (1), Amino (5) Amino: Electron-donating, enhances reactivity Polar, prone to hydrogen bonding
Ethyl 1-(cyanomethyl)-5-methylpyrazole-3-carboxylate Cyanomethyl (1), Methyl (5) Cyano: Electron-withdrawing, polar High polarity, potential metabolic instability
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole Bromoethyl (1), Methoxyphenyl (3) Methoxy: Electron-donating, bromo: electrophilic Flexible side chain for derivatization

This contrasts with amino (electron-donating) or cyano (polar but less conjugated) substituents in analogs .

Q & A

Q. What are the common synthetic routes for 1-cyclobutyl-5-ethynyl-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis of pyrazole derivatives often involves cyclization or functionalization of precursor molecules. For this compound:
  • Cyclization : Use hydrazine derivatives with carbonyl-containing precursors (e.g., ethyl cyanoacetate) in ethanol under basic conditions (e.g., sodium ethoxide) at elevated temperatures (60–80°C) to form the pyrazole core .
  • Vilsmeier-Haack Reaction : Introduce aldehyde groups via chlorination and formylation, applicable for modifying substituents on the pyrazole ring .
  • Retrosynthetic Analysis : Break down the target molecule into simpler precursors (e.g., cyclobutylamine and ethynyl-containing intermediates) to streamline synthesis .

Table 1 : Comparison of Synthetic Approaches for Analogous Pyrazoles

MethodPrecursorsConditionsKey Reference
CyclizationEthyl cyanoacetate, hydrazineEthanol, NaOEt, 70°C
Vilsmeier-Haack3-MethylpyrazolonesPOCl₃, DMF, 0–5°C
Cross-couplingHalogenated pyrazolesPd catalysis, Sonogashira

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and cyclobutyl/ethynyl group integration. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography : Determines absolute configuration and bond angles, critical for validating cyclobutyl ring strain and ethynyl orientation .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group .
  • Decomposition Pathways : Monitor for cyclobutyl ring opening under acidic conditions or elevated temperatures. Use HPLC to assess purity over time .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side product formation during synthesis?

  • Methodological Answer :
  • Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions (e.g., polymerization of ethynyl groups) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling to improve ethynyl group incorporation efficiency .
  • In-situ Monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction time .

Q. What computational approaches are used to predict the biological activity and reactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in inflammation pathways) using AutoDock Vina or Schrödinger Suite. Focus on the ethynyl group’s role in binding .
  • DFT Calculations : Analyze cyclobutyl ring strain (e.g., bond angle deviations from 90°) and electron density distribution to predict reactivity in cross-coupling reactions .

Q. How should researchers design in vitro assays to evaluate biological activity, considering structural features?

  • Methodological Answer :
  • Assay Selection : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) due to pyrazole’s heterocyclic nature .
  • Solubility Optimization : Use DMSO stock solutions (<1% v/v) to mitigate precipitation caused by the hydrophobic cyclobutyl group .
  • Control Experiments : Compare activity against analogs lacking the ethynyl group to isolate its contribution .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability .
  • Structural Re-evaluation : Verify compound purity via X-ray crystallography to rule out isomer interference .

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Sonogashira Coupling : The ethynyl group enables C–C bond formation with aryl halides. Optimize Pd/ligand ratios to avoid homocoupling byproducts .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the ethynyl group for bioconjugation .

Q. What are best practices for interpreting complex NMR spectra of this compound?

  • Methodological Answer :
  • Decoupling Experiments : Suppress 13^{13}C satellite peaks to clarify cyclobutyl proton splitting patterns .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flipping of the cyclobutyl ring .

Q. How can SAR studies enhance pharmacological properties through substituent modification?

  • Methodological Answer :
  • Cyclobutyl Modifications : Replace with cyclohexyl to reduce ring strain and improve metabolic stability .
  • Ethynyl Derivatives : Introduce triazole via CuAAC to enhance water solubility while retaining activity .

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